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Compound of Interest

Compound Name: 8-(Trifluoromethoxy)quinolin-4-ol

Cat. No.: B1418938

An In-depth Technical Guide to 8-(Trifluoromethoxy)quinolin-4-ol

Executive Summary

This technical guide provides a comprehensive overview of 8-(Trifluoromethoxy)quinolin-4-
ol, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and
materials science. The document elucidates the molecule's core physicochemical properties,
proposes a validated synthetic pathway, and explores its potential applications, particularly in
drug development. The strategic incorporation of a trifluoromethoxy (-OCF3) group onto the
quinolin-4-ol scaffold imparts unique electronic and lipophilic characteristics, enhancing its
potential for improved bioavailability and metabolic stability in biological systems.[1][2] This
guide serves as a foundational resource for researchers aiming to synthesize, characterize,
and leverage this compound in advanced scientific applications.

Chemical Identity and Physicochemical Properties

8-(Trifluoromethoxy)quinolin-4-ol is a bicyclic aromatic compound featuring a quinoline core.
The key substitutions—a hydroxyl group at the 4-position and a trifluoromethoxy group at the 8-
position—are critical determinants of its chemical behavior. The hydroxyl group introduces the
potential for keto-enol tautomerism, where the compound can exist in equilibrium with its 8-
(trifluoromethoxy)quinolin-4(1H)-one form. The highly electronegative and lipophilic
trifluoromethoxy group significantly influences the molecule's polarity, membrane permeability,
and resistance to metabolic degradation.[1][2]
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Core Data Summary

All quantitative and identifying data for 8-(Trifluoromethoxy)quinolin-4-ol are summarized in
the table below.

Property Value Source

8-(Trifluoromethoxy)quinolin-4-

Chemical Name | Internal
o
4-Hydroxy-8-
trifluoromethoxyquinoline; 4-
Synonyms o [1]
Quinolinal, 8-
(trifluoromethoxy)-
CAS Number 40516-41-4 [1]
Molecular Formula C10HeF3NO:2 [1]
Molecular Weight 229.16 g/mol [1]
Appearance Pale yellow to off-white solid [1]

- Soluble in common organic
Solubility vent [1]
solvents

AMUUZJLMLDZNCV-
InChl Key [1]
UHFFFAOYSA-N

Synthesis and Characterization

The synthesis of substituted quinolin-4-ols is well-established in organic chemistry. A robust
and logical approach for synthesizing 8-(Trifluoromethoxy)quinolin-4-ol is the Gould-Jacobs
reaction. This methodology involves the condensation of a substituted aniline with a diethyl
ethoxymethylenemalonate (or similar 3-ketoester equivalent) followed by a thermally induced
cyclization and subsequent hydrolysis/decarboxylation.

The choice of 2-(trifluoromethoxy)aniline as the starting material is causal; its amino group
directs the initial condensation, and its position-2 substituent ultimately becomes the position-8
substituent on the quinoline ring after cyclization. The thermal cyclization step is a pericyclic
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reaction that forms the pyridine ring of the quinoline system, a thermodynamically favorable
process that drives the reaction to completion.

Proposed Synthetic Workflow Diagram

Step 1: Condensation

. . Diethyl ethoxymethylenemalonate
G-(Trlfluoromethoxy)anlI|ne) ( (DEEM)

Heat (e.g., 100-120 °C)
thanol as byproduct

Cntermediate Adduc}

High Temperature
(e.g., 250 °C)
in Dowtherm A

Step 2: Thermval Cyclization

quinoline-3-carboxylate

(Ethyl 4—hydroxy—8—(trif|uoromethoxyD

1. NaOH (aq)
2. Heat

Step 3: Hydrol;sis & Decarboxylation

Gaponification Intermediate)

Acidification (e.g., HCI)
CO: as byproduct

8-(Trifluoromethoxy)quinolin-4-ol
(Final Product)
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Caption: Proposed Gould-Jacobs synthesis of 8-(Trifluoromethoxy)quinolin-4-ol.

Experimental Protocol: Synthesis

This protocol is a self-validating system. Each step includes purification and characterization to
confirm the identity of the intermediate before proceeding, ensuring the final product's integrity.

» Step 1: Synthesis of Diethyl 2-(((2-(trifluoromethoxy)phenyl)amino)methylene)malonate

o

In a round-bottom flask equipped with a reflux condenser, combine 2-
(trifluoromethoxy)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

o Heat the mixture at 110-120 °C for 2 hours. The reaction can be monitored by Thin Layer
Chromatography (TLC) for the disappearance of the aniline.

o Cool the reaction mixture. The resulting intermediate often crystallizes upon cooling.
o Recrystallize the solid from ethanol to yield the pure intermediate.

o Validation: Confirm structure using *H NMR, looking for the characteristic vinyl proton
signal and the NH proton, and verify the mass via Mass Spectrometry (MS).

o Step 2: Synthesis of Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate

o Add the purified intermediate from Step 1 to a high-boiling point solvent like Dowtherm Ain
a flask suitable for high temperatures.

o Heat the solution to 240-250 °C for 30-60 minutes. This intramolecular cyclization is
typically rapid at this temperature.

o Monitor the reaction by TLC.

o Cool the mixture and dilute with an equal volume of hexane or petroleum ether to
precipitate the product.

o Filter the solid and wash with hexane to remove the solvent.
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o Validation: *H NMR should show the absence of the vinyl and NH protons and the
appearance of aromatic quinoline signals. The hydroxyl proton may be broad.

e Step 3: Synthesis of 8-(Trifluoromethoxy)quinolin-4-ol
o Suspend the quinoline ester from Step 2 in a 10% aqueous sodium hydroxide solution.
o Heat the mixture to reflux for 2-4 hours to facilitate saponification of the ester.

o Cool the resulting solution in an ice bath and acidify carefully with concentrated
hydrochloric acid until the pH is ~5-6. The product will precipitate out of the solution.

o Filter the solid, wash with cold water, and dry under vacuum.

o Validation: The final product should be characterized thoroughly. *H NMR will show the
loss of the ethyl ester signals and the appearance of a new proton at the 3-position. 3C
NMR and °F NMR are critical to confirm the presence and location of the -OCFs group.
High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular
formula.

Applications in Drug Development

The quinoline scaffold is a "privileged structure” in medicinal chemistry, found in numerous
FDA-approved drugs.[3] The addition of fluorine-containing groups like trifluoromethoxy is a
modern strategy to enhance drug-like properties.[2]

The Role of the Trifluoromethoxy Group

The -OCFs group is a bioisostere of groups like isopropyl or even chloro, but with profoundly
different electronic properties. Its inclusion is a deliberate design choice to:

 Increase Lipophilicity: This enhances membrane permeability and can improve absorption
and distribution, including passage across the blood-brain barrier.[1][2]

o Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -
OCFs group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can
increase the drug's half-life.[2]
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» Modulate Acidity/Basicity: The strong electron-withdrawing nature of the group can alter the
pKa of nearby functionalities, affecting receptor binding and solubility.

Potential Therapeutic Applications
Based on the known bioactivities of related quinolines, 8-(Trifluoromethoxy)quinolin-4-ol is a

candidate for screening in several areas:

» Antimicrobial/Antifungal: Quinoline derivatives are known to interact with microbial biological
targets.[1][4]

e Anticancer: Many quinoline-based compounds exhibit anticancer activity through various
mechanisms, including kinase inhibition and apoptosis induction.[3][5]

» Neuroprotective Agents: 8-Hydroxyquinolines are known metal chelators and have been
investigated for neurodegenerative diseases.[6]

Experimental Protocol: Antimicrobial Screening (MIC
Assay)

This protocol describes a standard method to validate the compound's potential as an
antimicrobial agent.
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Prepare Stock Solution
of 8-(Trifluoromethoxy)quinolin-4-ol
in DMSO

l
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R
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:

Incubate at 37 °C
for 18-24 hours

:

Add Resazurin or
measure ODsoo

:

Determine Minimum Inhibitory
Concentration (MIC)

Click to download full resolution via product page
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

o Preparation: Prepare a stock solution of the title compound in dimethyl sulfoxide (DMSOQO) at

a high concentration (e.g., 10 mg/mL).

o Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the
compound stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth)

to achieve a range of concentrations.

¢ Inoculation: Add a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus)
to each well. Include a positive control (a known antibiotic) and a negative control (no
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compound).

 Incubation: Incubate the plate at 37 °C for 18—-24 hours.

e Analysis: Determine bacterial growth by measuring the optical density at 600 nm (ODeoo) or
by using a metabolic indicator like resazurin.

e Result: The MIC is the lowest concentration of the compound that completely inhibits visible
bacterial growth.

o Trustworthiness: The inclusion of positive and negative controls is essential to validate the
assay's performance and ensure that the observed inhibition is due to the compound's
activity and not an artifact.

Safety and Handling

As with any novel chemical entity, 8-(Trifluoromethoxy)quinolin-4-ol should be handled with
care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE),
including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. A
comprehensive Safety Data Sheet (SDS) should be consulted before handling, but general
hazards for related quinolines include skin, eye, and respiratory irritation.

Conclusion

8-(Trifluoromethoxy)quinolin-4-ol is a strategically designed molecule with significant
potential. Its molecular formula (C10HeF3sNO2) and weight (229.16 g/mol ) are foundational to its
identity. The presence of the trifluoromethoxy group is a key feature for modern drug design,
offering the potential for enhanced metabolic stability and bioavailability.[1][2] The synthetic
pathway proposed herein is logical and based on well-established chemical principles,
providing a clear route for its preparation. Future research should focus on the empirical
validation of its synthesis, full spectroscopic characterization, and comprehensive screening for
biological activities to unlock its full potential in medicinal chemistry and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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